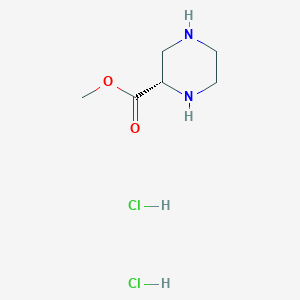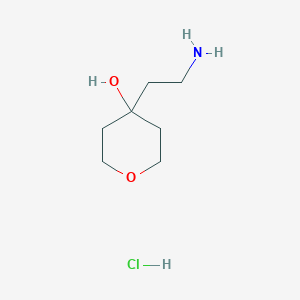
4-fluoro-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Fluoro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4FNO2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, with a fluorine atom and a carboxylic acid group attached . Fluoropyrrole derivatives are known to have various biological activities and are used in the synthesis of many physiologically active compounds .
Synthesis Analysis
The synthesis of fluorinated pyrroles, including 4-fluoro-1H-pyrrole-2-carboxylic acid, has been a subject of interest in organic chemistry . Various synthetic approaches have been explored, including electrophilic fluorination and trifluoromethylation methods . Direct fluorination of the pyrrole ring has been examined, but the high reactivity of the pyrrole ring towards electrophiles often leads to low or moderate yields . More convenient methods of fluorination involve the use of N-fluorobenzenesulfonimide (NFSI) in a Lewis acid-catalyzed reaction .Molecular Structure Analysis
The molecular structure of 4-fluoro-1H-pyrrole-2-carboxylic acid consists of a five-membered pyrrole ring with a fluorine atom attached at the 4-position and a carboxylic acid group attached at the 2-position . The presence of the fluorine atom and the carboxylic acid group imparts unique chemical properties to the molecule.Physical And Chemical Properties Analysis
4-Fluoro-1H-pyrrole-2-carboxylic acid has a molecular weight of 129.09 g/mol. It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 5.05 mg/ml .Scientific Research Applications
Anti-Inflammatory Agents
4-Fluoro-1H-pyrrole-2-carboxylic acid derivatives have been identified as potent anti-inflammatory agents . The fluorine atom’s electronegativity and small size allow it to influence the biological activity of pyrrole derivatives without causing significant steric hindrance .
GnRH Receptor Antagonists
These compounds are also used as stable GnRH (Gonadotropin-Releasing Hormone) receptor antagonists . They play a crucial role in the modulation of reproductive hormones and are potential therapeutic agents for hormone-dependent conditions .
HCV NS5B Polymerase Inhibitors
The fluorinated pyrrole moiety is a key component in inhibitors targeting the HCV NS5B polymerase . These inhibitors are significant in the treatment of Hepatitis C, as they interfere with the viral replication process .
Angiotensin II Receptor Antagonists
As Angiotensin II receptor antagonists , these compounds are utilized in hypertension therapy. They help in relaxing blood vessels and reducing blood pressure by blocking the action of Angiotensin II .
Broad-Spectrum Insecticides
A notable application is in the field of agriculture, where fluorinated pyrrole derivatives like chlorfenapyr are used as broad-spectrum insecticides. They are effective against a variety of insect pests and are a vital tool for crop protection .
Synthesis of Biologically Active Molecules
4-Fluoro-1H-pyrrole-2-carboxylic acid serves as an intermediate in the synthesis of various biologically active molecules. These include natural alkaloids and synthetic heterocyclic derivatives that have medicinal properties .
Future Directions
Fluorinated pyrroles, including 4-fluoro-1H-pyrrole-2-carboxylic acid, continue to be a subject of interest in organic chemistry due to their various biological activities . Future research may focus on developing more efficient synthetic methods, exploring their biological activities, and investigating their potential applications in medicinal chemistry .
properties
IUPAC Name |
4-fluoro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARRKAHMJKQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285195 | |
| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475561-90-1 | |
| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475561-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)



![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)



![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
